3-[6-(Azepan-1-yl)pyridazin-3-yl]aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[6-(azepan-1-yl)pyridazin-3-yl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c17-14-7-5-6-13(12-14)15-8-9-16(19-18-15)20-10-3-1-2-4-11-20/h5-9,12H,1-4,10-11,17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXCCGHYVCXZMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 6 Azepan 1 Yl Pyridazin 3 Yl Aniline and Analogues
The synthesis of 3-[6-(Azepan-1-yl)pyridazin-3-yl]aniline, a molecule featuring a core pyridazinyl-aniline scaffold, involves multi-step chemical processes. These methodologies are designed to be efficient and adaptable, allowing for the creation of various analogues through strategic modifications. The following sections detail the synthetic approaches, from the conceptual retrosynthetic analysis to the application of sustainable chemical practices.
Advanced Structural Elucidation and Conformational Analysis of 3 6 Azepan 1 Yl Pyridazin 3 Yl Aniline
Spectroscopic Methodologies for Complex Molecular Architecture Determination (e.g., 2D Nuclear Magnetic Resonance, High-Resolution Mass Spectrometry for structural insights)
The definitive structural confirmation and detailed mapping of the atomic framework of 3-[6-(Azepan-1-yl)pyridazin-3-yl]aniline rely on a combination of advanced spectroscopic methods. Two-dimensional Nuclear Magnetic Resonance (2D NMR) and High-Resolution Mass Spectrometry (HRMS) are indispensable in this regard.
Two-Dimensional (2D) Nuclear Magnetic Resonance (NMR) Spectroscopy
While 1D NMR provides initial information, the complexity of this molecule, with its three distinct ring systems, leads to significant signal overlap in a standard proton spectrum. mdpi.com 2D NMR techniques are employed to resolve these ambiguities by correlating nuclear spins through chemical bonds. nih.gov
1H-1H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is instrumental in tracing the proton networks within the aniline (B41778) and azepane rings.
Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is crucial for unambiguously assigning the carbon skeleton by linking the well-resolved proton signals to their corresponding carbons. mdpi.com
Total Correlation Spectroscopy (TOCSY): This experiment shows correlations between all protons within a single spin system, which is particularly useful for identifying all the proton signals belonging to the flexible azepane ring from a single, well-resolved peak. nih.gov
Table 1: Predicted 2D NMR Correlation Data for Structural Assignment
| Key Structural Unit | Expected HSQC Correlation (¹H → ¹³C) | Key HMBC Correlation (¹H → ¹³C) | Purpose of Correlation |
|---|---|---|---|
| Azepane-Pyridazine Linkage | Azepane α-CH₂ → Cα | Azepane α-CH₂ → C6 of Pyridazine (B1198779) | Confirms the attachment point of the azepane ring to the pyridazine core. |
| Pyridazine-Aniline Linkage | Pyridazine H4/H5 → C4/C5 | Pyridazine H4/H5 → C3 of Pyridazine & C1' of Aniline | Confirms the connectivity and relative position of the aniline and pyridazine rings. |
| Aniline Substituent Position | Aniline Ring Protons → Aniline Ring Carbons | Aniline H2'/H4'/H6' → C3 of Pyridazine | Verifies the 'meta' substitution pattern on the aniline ring. |
High-Resolution Mass Spectrometry (HRMS)
HRMS provides an extremely accurate measurement of the mass-to-charge ratio of the parent ion, allowing for the determination of its elemental formula. nih.gov For this compound, HRMS would be used to confirm the molecular formula C₁₇H₂₁N₅ by matching the experimentally measured exact mass with the theoretically calculated mass to within a very small margin of error (typically < 5 ppm). nih.gov This technique definitively validates the molecular composition assumed from the synthesis.
Table 2: High-Resolution Mass Spectrometry Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₇H₂₁N₅ |
| Calculated Exact Mass ([M+H]⁺) | 296.1819 |
| Typical Observed Mass | ~296.182 (+/- 0.001) |
| Instrumentation | Fourier-Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap Mass Spectrometer |
X-ray Crystallographic and Cryo-Electron Microscopy Analysis of this compound in Ligand-Bound States
To obtain an unambiguous, three-dimensional model of the molecule, solid-state analytical techniques are paramount.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most precise information about the molecular structure in the solid state, including bond lengths, bond angles, and torsional angles. researchgate.net By successfully growing a suitable single crystal of this compound, its precise solid-state conformation can be determined. The analysis would reveal:
The exact conformation of the seven-membered azepane ring.
The degree of planarity or twisting between the pyridazine and aniline rings. nih.gov
The specific intermolecular interactions, such as hydrogen bonds (e.g., involving the aniline -NH₂ group) and π-π stacking between aromatic rings, which dictate the crystal packing. researchgate.netnih.gov
Analysis of related structures shows that pyridazine rings often engage in π-π stacking interactions and that intermolecular hydrogen bonds are critical in stabilizing the crystal lattice. nih.govnih.gov
Table 3: Representative Crystallographic Parameters from Analogous Structures
| Parameter | Typical Observation for Pyridazine-Aniline Systems | Structural Implication |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the crystal lattice. mdpi.com |
| Dihedral Angle (Pyridazine-Aniline) | 10° - 40° | Indicates a non-planar arrangement to minimize steric hindrance. |
| Hydrogen Bonding | N-H···N interactions | Formation of chains or sheets in the crystal structure. nih.gov |
| π-π Stacking Distance | ~3.6 - 3.8 Å | Suggests stabilizing interactions between aromatic rings of adjacent molecules. nih.gov |
Cryo-Electron Microscopy (Cryo-EM)
Cryo-Electron Microscopy is a powerful technique for determining the structure of large macromolecular assemblies. For a small molecule such as this compound, Cryo-EM would not be used to study the compound in isolation. Instead, its utility lies in analyzing the molecule when it is in a "ligand-bound state" with a large biological target, such as a protein or enzyme. If this compound were bound to a protein, Cryo-EM could be used to determine the high-resolution structure of the entire complex. This would provide invaluable information on the binding pocket, the precise orientation of the compound within the active site, and the specific intermolecular interactions (hydrogen bonds, hydrophobic contacts) that stabilize the ligand-protein complex.
Conformational Dynamics and Stereochemical Aspects of the Azepane Ring and Pyridazine-Aniline System
The biological activity of a molecule is often governed by its ability to adopt a specific three-dimensional shape to fit into a receptor's binding site. The conformational flexibility of this compound is a key aspect of its structure.
Conformational Dynamics of the Azepane Ring
The seven-membered azepane ring is a highly flexible saturated heterocycle. nih.gov Unlike the rigid six-membered piperidine (B6355638) ring, which predominantly adopts a chair conformation, the azepane ring exists as a dynamic equilibrium of several low-energy conformations, such as the chair, boat, and twist-boat forms. The specific conformation is influenced by the substitution pattern and the steric hindrance imposed by the bulky pyridazine group. researchgate.net Computational studies and variable-temperature NMR experiments can be used to probe this dynamic behavior and determine the predominant conformation in solution. The flexibility of this ring allows it to adapt its shape to fit optimally into various binding pockets, a feature that is often explored in drug design. researchgate.net
Stereochemical Aspects of the Pyridazine-Aniline System
Table 4: Summary of Conformational and Stereochemical Features
| Molecular Fragment | Key Feature | Method of Analysis | Structural Significance |
|---|---|---|---|
| Azepane Ring | Conformational flexibility (chair/boat equilibrium) | Variable-Temperature NMR, Computational Modeling | Allows for induced fit to biological targets; explores larger regions of chemical space. nih.gov |
| Pyridazine-Aniline Linkage | Restricted rotation (non-planar) | X-ray Crystallography, NOE Spectroscopy | Defines the overall molecular shape and the spatial orientation of functional groups. |
| Aniline Moiety | Hydrogen bond donor (-NH₂) | X-ray Crystallography, IR Spectroscopy | Key interaction point for binding to receptors. |
| Pyridazine Moiety | Hydrogen bond acceptor (ring nitrogens), high dipole moment | X-ray Crystallography, Computational Modeling | Crucial for molecular recognition and π-π stacking interactions. nih.gov |
Molecular and Biochemical Interactions of 3 6 Azepan 1 Yl Pyridazin 3 Yl Aniline
Identification and Characterization of Primary Protein Targets: The PRMT5-Substrate Adaptor Interactionnih.govnih.gov
The primary molecular target of 3-[6-(Azepan-1-yl)pyridazin-3-yl]aniline is Protein Arginine Methyltransferase 5 (PRMT5). nih.gov PRMT5 is a crucial enzyme that catalyzes the symmetric dimethylation of arginine residues in over 100 proteins, playing a central role in regulating gene expression, mRNA splicing, and DNA damage response. nih.gov This compound specifically targets the PRMT5 binding motif (PBM) interface, a site distal to the enzyme's catalytic pocket. nih.govbiorxiv.org This PBM site is essential for the interaction between PRMT5 and its substrate adaptor proteins (SAPs), such as pICln and RIOK1, which are necessary for the methylation of specific substrates. nih.govbiorxiv.org By binding to this interface, this compound acts as a PBM-competitive inhibitor, directly preventing the binding of SAPs. nih.gov
The interaction between this compound and PRMT5 is covalent and irreversible. nih.govbiorxiv.org Structural and mode-of-action studies have elucidated that the compound's halogenated pyridazinone group forms a covalent bond with a specific cysteine residue, Cys278, on PRMT5. nih.govbiorxiv.org The formation of this bond is the result of a nucleophilic attack by the thiol group of Cys278 on the pyridazinone ring of the compound. nih.gov This reaction is driven by the subsequent loss of a chlorine atom and the re-aromatization of the pyridazinone ring. nih.gov The specificity of this interaction was confirmed through experiments using a mutant PRMT5 complex where Cys278 was replaced with an alanine (B10760859) (C278A); this mutation abolished the compound's binding. nih.govbiorxiv.org
The binding kinetics of this compound have been characterized using multiple biophysical assays, confirming its covalent and time-dependent nature. nih.gov
Fluorescence Polarization (FP) Assays: Time-course FP analysis demonstrated a significant increase in the compound's inhibitory potency over time. The IC₅₀ value, which represents the concentration required to inhibit 50% of the binding activity, decreased more than tenfold over a four-hour period, a characteristic feature of covalent inhibitors. nih.govbiorxiv.org
Interactive Table: Time-Dependent Inhibition by this compound
| Time Point | IC₅₀ Value (nM) |
|---|---|
| Initial | >1000 |
| 4 hours | ~100 |
This table illustrates the time-dependent decrease in the IC₅₀ value as determined by Fluorescence Polarization assay, indicating covalent bond formation. nih.govbiorxiv.org
Surface Plasmon Resonance (SPR): SPR experiments were used to measure the effect of the compound on the binding between PRMT5 and its full-length substrate adaptor protein, pICln. nih.govbiorxiv.org In the absence of the inhibitor, the interaction between PRMT5 and pICln showed a dissociation constant (Kᴅ) of 32 nM. nih.govbiorxiv.org However, when PRMT5 was pre-incubated with this compound, the binding response with pICln was greatly diminished, consistent with a loss of specific binding. nih.govbiorxiv.org These results collectively confirm that the compound acts as an irreversible, covalent inhibitor that effectively blocks the interaction between PRMT5 and its substrate adaptors. nih.gov
Modulation of Cellular Pathways and Downstream Biological Processes by 3-[6-(Azepan-1-yl)pyridazin-3-yl]anilinenih.gov
By disrupting the PRMT5-SAPs interaction, this compound modulates key cellular pathways that are dependent on this protein complex. nih.gov
The binding of substrate adaptors is a prerequisite for PRMT5 to methylate several of its key substrates, including proteins involved in mRNA splicing and histone modification. nih.govbiorxiv.org By preventing this interaction, this compound effectively reduces the methylation of these specific PRMT5 substrates within cells. nih.govbiorxiv.org This inhibition of a subset of PRMT5's functions, rather than its entire catalytic activity, offers a more targeted approach to modulating cellular processes like gene expression and RNA processing. nih.gov
The compound has been shown to effectively disrupt PRMT5-RIOK1 complexes in cells. nih.gov The PRMT5-RIOK1 axis is recognized as a significant vulnerability in cancer cells that have a specific genetic deletion of the MTAP gene. biorxiv.orgresearchgate.net The loss of MTAP leads to the accumulation of a metabolite, MTA, which partially inhibits PRMT5, making these cells particularly sensitive to further inhibition of the PRMT5 pathway. researchgate.netnih.gov By selectively targeting the PRMT5-RIOK1 interaction, this compound can exploit this synthetic lethal relationship, providing a potential strategy for targeting these types of cancers. nih.govresearchgate.net
Specificity and Selectivity Profiling of this compound Across the Proteomic Spacenih.gov
The selectivity of a covalent inhibitor is crucial to minimize off-target effects. Mechanistic studies have demonstrated a high degree of selectivity for this compound. The compound was shown to react with a single cysteine residue (Cys278) on the PRMT5:WDR77 complex. nih.govbiorxiv.org The use of a PRMT5 mutant where this specific cysteine was replaced by alanine completely prevented the compound from binding, highlighting the specificity of the interaction. nih.govbiorxiv.org While comprehensive proteome-wide selectivity studies using competitive profiling with diverse electrophiles are a standard for many covalent inhibitors, the available data strongly points to the compound's high selectivity for its intended target at the PRMT5-PBM interface. nih.govchemrxiv.org This targeted action, which avoids the catalytic sites of other methyltransferases, distinguishes its mechanism from many other PRMT5 inhibitors. biorxiv.org
Preclinical Research on this compound Remains Undisclosed in Publicly Available Literature
Comprehensive searches of publicly available scientific literature and data repositories have not yielded specific preclinical pharmacological data for the chemical compound this compound. While this compound is identified as an exemplary small molecule in research targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways, detailed experimental results regarding its potency, cellular effects, and activity in research models are not present in the public domain.
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the signaling cascades of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). nih.gov Dysregulation of IRAK4 activity has been implicated in a variety of inflammatory and autoimmune diseases, as well as certain types of cancer, making it a significant target for therapeutic intervention. nih.govnih.gov The development of small molecule inhibitors of IRAK4 is an active area of pharmaceutical research. nih.govresearchgate.netacs.org
Despite the scientific interest in IRAK4 inhibitors, specific, detailed findings for this compound, as outlined in the requested article structure, are not available. The required information, including in vitro cellular potency, target engagement studies, and in vivo mechanistic data, is likely proprietary or has not been published in peer-reviewed literature.
Preclinical Pharmacological Investigations of 3 6 Azepan 1 Yl Pyridazin 3 Yl Aniline in Research Models
Information regarding the preclinical pharmacological investigation of 3-[6-(Azepan-1-yl)pyridazin-3-yl]aniline is not available in the public scientific literature.
Specific data on the half-maximal inhibitory concentration (IC50) of this compound in relevant cell lines for mechanistic assays could not be located.
Details on studies confirming the engagement and occupancy of its intended target by this compound in cellular and tissue models are not publicly available.
No published studies were found that describe the use of this compound in in vivo animal models for the elucidation of biological pathways.
There is no publicly available information on the identification of pharmacodynamic markers or the development of biomarkers related to the modulation of its target by this compound.
Data from the assessment of molecular and cellular effects, such as changes in protein levels or gene expression in animal tissues following administration of this compound, have not been published.
Structure Activity Relationship Sar and Rational Design of 3 6 Azepan 1 Yl Pyridazin 3 Yl Aniline Derivatives
Systematic Substituent Effects on the Pyridazine (B1198779) Core and Their Biological Impact
The pyridazine ring is a common scaffold in medicinal chemistry, recognized for its diverse biological activities and its role in molecular recognition. blumberginstitute.org As a bioisostere of other aromatic systems, its nitrogen atoms offer unique vectors for hydrogen bonding and can significantly influence the molecule's physicochemical properties, such as lipophilicity and dipole moment. blumberginstitute.org SAR studies on related heterocyclic cores, like pyridazinones and pyrazolopyridines, provide valuable insights into how modifications of the pyridazine core in the target compound could impact its biological profile.
The electronic properties of the pyridazine ring can be modulated by substituents, which in turn affects the properties of the groups attached to it. blumberginstitute.org For instance, in the development of FER tyrosine kinase inhibitors based on a pyrido-pyridazinone scaffold, systematic structural transformations at various positions on the core were explored. It was found that a six-membered ring substituent at the C-5 position was advantageous for selectivity compared to a five-membered ring. acs.org Specifically, replacing a methylpyrazole with a morpholine (B109124) not only retained good cell-free activity but also significantly improved cellular activity and selectivity, suggesting that the substituent's nature profoundly impacts cell permeability and target engagement. acs.org
In another series of kinase inhibitors based on the pyrazolo[1,5-b]pyridazine (B1603340) core, modifications to the C(2)- and C(6)-substitutions were instrumental in achieving potent inhibition of CDK4 and enhancing selectivity against other kinases like VEGFR-2. osti.gov This highlights the principle that even subtle changes to the substitution pattern on the core can lead to significant gains in both potency and the desired selectivity profile.
The following table, derived from research on related pyridine (B92270) derivatives, illustrates how systematic substitution can influence antiproliferative activity, a principle directly applicable to the optimization of the pyridazine core.
| Derivative Base | Number of -OCH₃ Groups | Other Substituents | IC₅₀ (μM) |
| Pyridine | 2 | - | >50 |
| Pyridine | 3 | - | 12 |
| Pyridine | 4 | 6-membered ring | <25 |
| Pyridine | 6 | 6-membered ring | 1.0 |
| Data derived from a study on pyridine derivatives, demonstrating the impact of methoxy (B1213986) group substitution on antiproliferative activity. nih.gov |
These findings underscore the importance of systematically exploring substituents on the pyridazine core of 3-[6-(Azepan-1-yl)pyridazin-3-yl]aniline to fine-tune its biological activity.
Exploration of Azepane Ring Substitutions and Conformational Constraints
The azepane ring, a seven-membered saturated heterocycle, is a significant structural motif in numerous bioactive compounds and approved drugs. lifechemicals.comresearchgate.net Its inherent conformational flexibility is often a critical determinant of biological activity. lifechemicals.com Therefore, a key strategy in rational drug design involves introducing substituents onto the azepane ring to restrict its conformational freedom and lock it into a bioactive conformation that optimizes interactions with the target protein. lifechemicals.comucsd.edu
The azepane ring in the title compound is linked to the pyridazine core via a nitrogen atom. Modifications can be envisioned at various carbon atoms of the azepane ring. For example, in the design of azepane-glycoside antibiotics, a hydroxy group at the 4-position and a hydroxymethyl group at the 2-position of the azepane scaffold were crucial for target recognition and provided attachment points for further substitutions. ucsd.edu The loss of these groups or methylation of the endocyclic amine resulted in a significant reduction or complete loss of activity, demonstrating the precise structural and stereochemical requirements for binding. ucsd.edu
The synthesis of functionalized azepane scaffolds allows for the creation of libraries of compounds with diverse substitutions. nih.gov These substitutions can introduce new interaction points (e.g., hydrogen bond donors/acceptors, hydrophobic groups) or impose conformational constraints. The ability to introduce specific substituents can bias the ring to a major conformation, which is a powerful tool for effective drug design. lifechemicals.com For instance, enantiopure 4-N-aminoazepane and 4-N-hydroxyazepane have served as key intermediates in the synthesis of potent kinase inhibitors. researchgate.net
The table below summarizes the effect of substitutions on a related 1-phenylbenzazepine scaffold, highlighting how minor changes can affect receptor affinity.
| Compound | N-3 Substituent | C-8 Substituent | D₁R Kᵢ (nM) |
| Analog 1 | -CH₃ | -NH₂ | 30 |
| Analog 2 | -H | -NH₂ | >1000 |
| Analog 3 | -allyl | -NH₂ | 210 |
| Data derived from SAR studies on 6-chloro-1-phenylbenzazepines, illustrating the impact of N-3 substitution on Dopamine D1 Receptor (D1R) affinity. mdpi.com |
This demonstrates that exploring substitutions on the azepane ring of this compound is a critical avenue for optimizing its biological profile by influencing its binding conformation and introducing new interactions.
Delineation of the Role of the Aniline (B41778) Moiety in Ligand-Target Recognition and Covalent Bond Formation
The aniline moiety in this compound is a versatile component that can play a multifaceted role in ligand-target interactions. Primarily, it acts as a critical pharmacophore that can be oriented within a binding pocket to form key interactions, such as hydrogen bonds and π-stacking with aromatic residues of the target protein.
Furthermore, the aniline ring serves as a vector that can be strategically functionalized to introduce an electrophilic "warhead," transforming the molecule into a targeted covalent inhibitor. Covalent inhibitors offer pharmacological advantages such as enhanced potency and a prolonged duration of action. nih.gov The most common strategy involves targeting a non-catalytic cysteine residue in the vicinity of the ligand binding site. nih.gov
The aniline group can be modified with various reactive groups that can form a covalent bond with a nucleophilic residue. A widely used warhead is the acrylamide (B121943) moiety, which undergoes a Michael addition reaction with the thiol group of a cysteine residue to form an irreversible conjugate. nih.gov Other electrophilic warheads that can be appended include terminal alkynes and aziridines. nih.gov For example, Ibrutinib, a covalent kinase inhibitor, utilizes an acrylamide moiety to form a covalent bond with Cys481 in the Bruton's tyrosine kinase (BTK) active site. nih.gov
The development of reversible covalent inhibitors is also a growing area of interest. youtube.com These inhibitors form a covalent bond that can be broken, offering high specificity and a durable on-target effect. youtube.com The aniline moiety could be functionalized with a warhead like an aldehyde, which can react reversibly with a lysine (B10760008) or cysteine residue. youtube.com
Design and Synthesis of Bioisosteric Analogues and Scaffold Hopping Strategies
Bioisosterism and scaffold hopping are powerful strategies in drug design used to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties, or to circumvent intellectual property limitations. mdpi.com Bioisosteres are functional groups or molecules that have similar physical or chemical properties, leading to comparable biological activity. mdpi.comresearchgate.net
For the this compound framework, these strategies can be applied to each of its three core components:
Pyridazine Core: The pyridazine ring itself can be considered a bioisostere of other aromatic systems. blumberginstitute.org A common scaffold hopping strategy involves replacing the pyridazine core with other nitrogen-containing heterocycles. For example, in kinase inhibitor development, pyrazolo[3,4-d]pyrimidines have been used as isosteres of the adenine (B156593) ring of ATP. nih.gov Replacing the pyridazinone moiety in one series with a pyrazolo[1,5-a]pyridine (B1195680) significantly improved potency due to enhanced hydrogen bonding with hinge residues. nih.gov Other potential bioisosteres for the pyridazine ring could include pyrimidines, pyrazines, or even non-aromatic mimics like 3-azabicyclo[3.1.1]heptanes, which have been proposed as saturated mimetics of pyridine. chemrxiv.org
Aniline Moiety: The aniline group can be replaced with other substituted aromatic or heteroaromatic rings that maintain the necessary interactions within the target's binding site.
Azepane Ring: The seven-membered azepane ring can be replaced by other cyclic amines of different ring sizes (e.g., piperidine (B6355638), piperazine) or conformationally constrained bicyclic systems. researchgate.net This can alter the molecule's flexibility and solubility while potentially improving its binding affinity.
The table below shows an example of bioisosteric replacement where a pyridine-N-oxide was successfully replaced by a 2-difluoromethylpyridine, leading to improved activity.
| Compound | Core Moiety | IC₅₀ (μM) |
| 4NPO (parent) | Pyridine-N-oxide | 33 ± 1.12 |
| Analog 1 | 2-difluoromethylpyridine | 35 ± 1.12 |
| Analog 5 | 2-difluoromethylpyridine | 19 ± 1.01 |
| Analog 6 | 2-difluoromethylpyridine | 27 ± 0.67 |
| Data derived from a study on quorum sensing inhibitors, demonstrating successful bioisosteric replacement. nih.gov |
These strategies allow for broad exploration of chemical space around the parent scaffold, often leading to the discovery of novel compounds with superior drug-like properties. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com For a series of this compound derivatives, QSAR can be a powerful tool to guide the design of new, more potent analogues and to predict the activity of virtual compounds before their synthesis. mdpi.comsemanticscholar.org
The process of building a QSAR model involves several key steps:
Data Set Assembly: A dataset of synthesized analogues of this compound with their experimentally measured biological activities (e.g., IC₅₀ or EC₅₀ values) is compiled. This set is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. mdpi.com
Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices, atom-pair counts), or 3D (e.g., steric and electronic fields from CoMFA/CoMSIA) descriptors. semanticscholar.org
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). semanticscholar.org
Model Validation: The model's robustness and predictive ability are rigorously assessed using internal validation (e.g., cross-validation on the training set) and external validation (predicting the activity of the test set compounds). semanticscholar.org
For the this compound series, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be particularly insightful. These methods generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrogen-bonding characteristics are favorable or unfavorable for activity. semanticscholar.org This visual feedback provides intuitive guidance for chemists on where to make structural modifications to enhance biological potency. QSAR studies help prioritize the synthesis of the most promising compounds, thereby saving time and resources in the drug discovery pipeline.
Computational and Theoretical Studies of 3 6 Azepan 1 Yl Pyridazin 3 Yl Aniline
Molecular Docking and Molecular Dynamics Simulations of 3-[6-(Azepan-1-yl)pyridazin-3-yl]aniline with PRMT5 and Other Putative Targets
Molecular docking and molecular dynamics (MD) simulations have been instrumental in understanding the binding mechanism of this compound to PRMT5. As a substrate-competitive inhibitor, these computational techniques have helped to elucidate how it occupies the substrate-binding site. nih.govscispace.com
Molecular docking studies, often performed using software like Glide, are used to predict the preferred orientation of the inhibitor when bound to the PRMT5 active site. jst.go.jp These studies have been validated by co-crystal structures, which show the precise interactions between the compound and the enzyme. nih.gov For instance, in studies aimed at discovering new PRMT5 inhibitors, GSK3326595 is often used as a reference compound for docking and binding mode analysis. jst.go.jpnih.gov
Molecular dynamics simulations, which can be run for durations such as 80 nanoseconds, provide a deeper understanding of the dynamic stability of the inhibitor-protein complex. scispace.com These simulations calculate the root mean square deviation (RMSD) of the protein backbone to assess when the system reaches equilibrium and the root mean square fluctuation (RMSF) to reveal the dynamic features of the complex. scispace.com Such simulations have been employed to study the binding of various ligands to PRMT5, with the system typically solvated in a water box and using force fields like Amber ff19SB for the protein and GAFF for the ligand. nih.gov Although specific MD simulation results for this compound itself are not always detailed in publicly available literature, the methodologies are well-established in the study of PRMT5 inhibitors. scispace.comnih.gov These computational approaches are crucial for rational drug design and for optimizing the potency and selectivity of inhibitors. mdpi.com
Quantum Mechanical Calculations for Electronic Structure, Reactivity, and Covalent Bond Formation Predictions
While specific quantum mechanical calculation data for this compound is not extensively published, these theoretical methods are fundamental to understanding the electronic structure and reactivity of molecules. nih.govnumberanalytics.com Quantum mechanical calculations can determine the distribution of electrons within a molecule, which governs its reactivity and how it interacts with other molecules. numberanalytics.com For example, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting how a molecule will behave in a chemical reaction. numberanalytics.com
Pharmacophore Modeling and Virtual Screening Applications for Identifying Novel this compound-like Ligands
Pharmacophore modeling and virtual screening are powerful computational tools for the discovery of new drug candidates. scispace.comjst.go.jp this compound has served as a crucial reference compound in such studies aimed at identifying novel PRMT5 inhibitors. jst.go.jpnih.gov
A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. nih.govnih.gov For PRMT5 inhibitors, these features might include hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic moieties. nih.gov By using known active compounds like this compound, researchers can build and validate these models. jst.go.jpresearchgate.net
Once a pharmacophore model is established, it can be used for virtual screening of large compound libraries to identify new molecules that fit the model and are therefore likely to be active. scispace.comnih.goveurekaselect.com This computer-aided drug design (CADD) approach has been successfully used to find new PRMT5 inhibitors with novel scaffolds. scispace.comresearchgate.net For example, a virtual screening workflow might involve initial screening of thousands of compounds, followed by more refined docking modes and clustering to select a diverse set of candidates for biological evaluation. scispace.com The success of these campaigns in identifying new, active compounds underscores the utility of using well-characterized inhibitors like this compound as a foundation for discovery efforts. jst.go.jpnih.gov
| Computational Technique | Application in the Context of this compound | Key Findings/Insights |
|---|---|---|
| Molecular Docking | Predicting binding orientation in the PRMT5 active site. | Used as a reference to validate binding modes of new potential inhibitors. jst.go.jpnih.gov |
| Molecular Dynamics | Assessing the stability of the inhibitor-protein complex over time. | Provides insights into the dynamic behavior and equilibrium state of the bound ligand. scispace.com |
| Pharmacophore Modeling | Defining the essential 3D features required for PRMT5 inhibition. | Models built using this compound as a reference help in the search for new, structurally diverse inhibitors. nih.govnih.gov |
| Virtual Screening | Identifying novel PRMT5 inhibitor candidates from large compound databases. | Led to the discovery of new chemical scaffolds with PRMT5 inhibitory activity. scispace.comnih.goveurekaselect.com |
In Silico Prediction of Research-Relevant Compound Properties (e.g., metabolic stability predictions for assay design)
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, and in silico models are increasingly used for this purpose. nih.gov For a compound like this compound, predicting properties such as metabolic stability is essential for designing appropriate in vitro and in vivo experiments.
While specific in silico ADME prediction studies for this compound are not widely published, its pharmacokinetic (PK) properties have been characterized in clinical studies. semanticscholar.org These studies show dose-dependent increases in plasma exposure with moderate inter-patient variability. semanticscholar.org Such clinical data is invaluable for building and refining computational models that can predict the PK profiles of new drug candidates. nih.gov
Advanced Analytical Methodologies in 3 6 Azepan 1 Yl Pyridazin 3 Yl Aniline Research
High-Resolution Chromatographic and Mass Spectrometric Techniques for Quantitative Analysis in Research Assays
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the quantitative analysis of "3-[6-(Azepan-1-yl)pyridazin-3-yl]aniline" in research samples. rsc.orgresearchgate.net This combination offers exceptional sensitivity and selectivity, which are critical for accurate measurements, especially at low concentrations or in complex matrices. rsc.org
Chromatographic Separation:
A reversed-phase HPLC method is typically employed for the separation of "this compound" from other components in the sample matrix. The choice of a suitable column, such as a C18 or a phenyl column, is crucial for achieving good peak shape and resolution. researchgate.netresearchgate.net The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol. nih.gov A gradient elution program, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of the analyte and to separate it from compounds with different polarities. nih.govd-nb.info
Mass Spectrometric Detection:
Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for molecules like "this compound," typically operating in the positive ion mode. d-nb.info
For quantitative analysis, tandem mass spectrometry (MS/MS) is performed using the multiple reaction monitoring (MRM) mode. d-nb.info In this mode, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides a high degree of specificity and reduces background noise, leading to improved sensitivity. d-nb.info High-resolution mass spectrometry (HRMS) can also be employed to provide highly accurate mass measurements, which further enhances the confidence in compound identification. uci.edu
Data Analysis and Quantification:
Quantification is achieved by constructing a calibration curve using standards of known concentrations. The peak area of the analyte in the sample is then compared to the calibration curve to determine its concentration. nih.gov The use of an internal standard is highly recommended to correct for variations in sample preparation and instrument response. nih.gov
Table 1: Illustrative LC-MS/MS Parameters for Quantitative Analysis
| Parameter | Typical Conditions |
| LC System | High-Performance Liquid Chromatography (HPLC) |
| Column | C18 or Phenyl-Hexyl, e.g., 100 mm x 2.1 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% to 95% B over 5 minutes |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ of the analyte |
| Product Ion (Q3) | Specific fragment ion of the analyte |
| Collision Energy | Optimized for the specific analyte |
This table presents a general set of parameters that would be optimized for the specific analysis of "this compound".
Application of Advanced NMR Spectroscopy for Detailed Structural and Conformational Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and conformational analysis of "this compound". A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed insights into the molecule's connectivity and spatial arrangement.
Structural Elucidation:
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. The chemical shifts of the aromatic protons on the aniline (B41778) and pyridazine (B1198779) rings, as well as the protons of the azepane ring, are characteristic.
¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms and their electronic environment.
2D NMR Techniques:
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to establish the connectivity of atoms within the individual ring systems.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, aiding in the assignment of ¹H and ¹³C signals. arkat-usa.org
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting the azepane, pyridazine, and aniline moieties. plos.org
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is key to determining the molecule's three-dimensional structure and conformation. arkat-usa.org
Conformational Analysis:
The seven-membered azepane ring is known for its conformational flexibility. lifechemicals.com Advanced NMR techniques, in conjunction with computational modeling, can be used to investigate the preferred conformation of this ring in "this compound". rsc.orgnih.gov The analysis of coupling constants and Nuclear Overhauser Effects (NOEs) can help to distinguish between different possible conformations, such as chair, boat, or twist-boat forms. nih.govnih.gov Understanding the conformational dynamics is important as it can influence the molecule's interaction with its biological target. lifechemicals.com
Table 2: NMR Experiments for Structural and Conformational Analysis
| Experiment | Information Obtained |
| ¹H NMR | Proton chemical shifts, integration, and coupling constants. |
| ¹³C NMR | Carbon chemical shifts. |
| COSY | ¹H-¹H correlations, establishing spin systems. |
| HSQC | Direct ¹H-¹³C correlations for assigning signals. |
| HMBC | Long-range ¹H-¹³C correlations for connecting molecular fragments. |
| NOESY/ROESY | Through-space ¹H-¹H correlations for determining conformation and stereochemistry. |
Bioanalytical Methods for Quantification of this compound in Biological Matrices (e.g., cell lysates, animal tissue extracts for target engagement studies)
Quantifying "this compound" in complex biological matrices like cell lysates and animal tissue extracts is essential for target engagement studies. These studies aim to confirm that a compound is interacting with its intended biological target within a cellular or in vivo environment. reactionbiology.com LC-MS/MS is the preferred technique for this purpose due to its high sensitivity and specificity. researchgate.netwaters.com
Sample Preparation:
The first critical step is the efficient extraction of the analyte from the biological matrix while minimizing interferences. waters.comlcms.cz
Protein Precipitation: A common and straightforward method where a cold organic solvent, such as acetonitrile or methanol, is added to the sample to precipitate proteins. The supernatant containing the analyte is then collected for analysis.
Liquid-Liquid Extraction (LLE): The sample is extracted with an immiscible organic solvent. This technique can provide a cleaner extract than protein precipitation. researchgate.net
Solid-Phase Extraction (SPE): The sample is passed through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. SPE can offer a high degree of selectivity and concentration of the analyte.
Analytical Method:
The LC-MS/MS method for bioanalysis is similar to that described for quantitative analysis in research assays, but with additional considerations for the complexity of the biological matrix. waters.comnih.gov Matrix effects, where components of the biological sample can suppress or enhance the ionization of the analyte, must be carefully evaluated and mitigated. nih.gov The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in extraction recovery.
Target Engagement Assays:
In the context of target engagement, the quantification of "this compound" is often part of a larger experimental workflow. For kinase inhibitors, for example, cellular thermal shift assays (CETSA) or probe-based competition assays can be used. nih.gov In these assays, the concentration of the unbound compound or the degree of target stabilization is measured, which requires accurate quantification of the compound in the relevant biological compartment. researchgate.netacs.orgnih.gov
Table 3: Overview of Bioanalytical Workflow for Target Engagement Studies
| Step | Description | Key Considerations |
| Sample Collection | Collection of cell lysates or animal tissue extracts after treatment with the compound. | Proper handling and storage to ensure analyte stability. |
| Extraction | Isolation of the analyte from the biological matrix using protein precipitation, LLE, or SPE. lcms.czresearchgate.net | Optimization of extraction recovery and removal of interferences. |
| LC-MS/MS Analysis | Quantification of the analyte using a validated LC-MS/MS method. waters.com | Assessment and mitigation of matrix effects; use of an appropriate internal standard. |
| Data Interpretation | Correlation of the quantified compound concentration with the observed biological effect (e.g., target occupancy). | Understanding the relationship between compound concentration and target engagement. acs.org |
Research Applications and Future Directions for 3 6 Azepan 1 Yl Pyridazin 3 Yl Aniline
3-[6-(Azepan-1-yl)pyridazin-3-yl]aniline as a Chemical Probe for PRMT5 Biology
The compound this compound has been instrumental as a chemical probe in elucidating the biology of PRMT5. nih.govnih.gov PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on a multitude of protein substrates, thereby regulating essential cellular functions like gene expression, mRNA splicing, and DNA damage response. nih.govblumberginstitute.org Its dysregulation is a hallmark of many cancers, making it an attractive therapeutic target. nih.govblumberginstitute.org
Research has led to the discovery of a class of inhibitors that target the interaction between PRMT5 and its substrate adaptor proteins (SAPs), such as pICln and Riok1. nih.govnih.gov This interaction is mediated by a conserved PRMT5 binding motif (PBM) on the SAPs, which binds to a site on PRMT5 that is distant from the enzyme's catalytic pocket. nih.govnih.gov The azepane-pyridazine scaffold, found in this compound, was identified as a key structural element in a series of compounds that inhibit this PRMT5-PBM interaction. nih.govbiorxiv.org
A significant finding was that these inhibitors, including derivatives of the azepane-pyridazine core, act as covalent inhibitors. They form a covalent bond with a specific cysteine residue (Cys278) located at the PRMT5-PBM interface. nih.govbiorxiv.org This covalent binding mechanism provides a powerful tool for selectively and irreversibly blocking the interaction between PRMT5 and its adaptors, allowing researchers to dissect the specific functions of these protein-protein interactions in cellular processes. nih.govnih.govunf.edu The development of such chemical probes is crucial for studying the nuanced roles of PRMT5 beyond its catalytic activity. nih.gov
Utility in Target Validation and Pathway Deconvolution Studies
The specific mechanism of action of this compound and its optimized analogs makes them valuable tools for target validation and pathway deconvolution. Target validation is the process of confirming that a specific molecular target is indeed critical for a disease process. By using a highly selective probe like this azepane-pyridazine derivative, researchers can confidently link the inhibition of the PRMT5-substrate adaptor interaction to specific cellular phenotypes. biorxiv.orgbiorxiv.org
For instance, treatment of cancer cells with these inhibitors has been shown to disrupt the formation of PRMT5-RIOK1 complexes and lead to a reduction in the methylation of PRMT5 substrates. nih.govnih.gov This directly validates the PRMT5-adaptor interface as a druggable node for cancer therapy.
Potential as a Lead Compound for Further Chemical Optimization in Research
The this compound scaffold has demonstrated significant potential as a lead compound for the development of more potent and selective PRMT5 inhibitors. nih.govnih.gov A lead compound is a chemical starting point for the process of drug discovery and development. The initial hit containing the azepane group was part of a series of compounds that showed promising activity in inhibiting the PRMT5-PBM interaction. nih.gov
Through a process of chemical optimization, where different chemical groups are systematically introduced and their effects on activity are measured, researchers were able to significantly improve the potency of the initial hits. nih.gov This structure-activity relationship (SAR) study led to the development of the lead compound BRD0639, which demonstrated enhanced target engagement in cells, disruption of PRMT5-RIOK1 complexes, and a reduction in substrate methylation. nih.govnih.gov
The table below illustrates the conceptual progression from an initial hit to an optimized lead compound, highlighting the importance of the azepane-pyridazine core.
Table 1: Conceptual Structure-Activity Relationship (SAR) of Azepane-Pyridazine Derivatives
| Compound | Modification from Parent Scaffold | Relative Potency |
|---|---|---|
| Initial Hit | Azepane group | Baseline |
| Analog 1 | Modification of the azepane ring | Improved |
| Analog 2 | Substitution on the aniline (B41778) ring | Further Improved |
| BRD0639 (Lead Compound) | Optimized substitutions | Significantly Improved |
This optimization process underscores the value of the this compound core as a foundational structure for designing next-generation PRMT5 inhibitors with improved pharmacological properties.
Exploration of Emerging Research Areas and Unexplored Pharmacological Opportunities for Azepane-Pyridazine Hybrids
The unique structural features of the azepane-pyridazine hybrid scaffold suggest that its pharmacological potential may extend beyond PRMT5 inhibition. The pyridazine (B1198779) ring is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.govrsc.orgresearchgate.net Pyridazine derivatives have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. benthamdirect.comnih.gov
Similarly, the azepane ring is another important heterocyclic motif found in numerous biologically active compounds. dntb.gov.ua The combination of these two pharmacophores in a single hybrid molecule creates opportunities for novel therapeutic applications.
Emerging research could explore the potential of azepane-pyridazine hybrids in other therapeutic areas. For example, these compounds could be screened against other enzyme families or receptor types to identify new targets. Given the diverse activities of both pyridazine and azepane derivatives, it is plausible that this hybrid scaffold could yield compounds with novel mechanisms of action. Further research into the synthesis and biological evaluation of a diverse library of azepane-pyridazine analogs is warranted to fully explore their pharmacological potential and uncover new therapeutic opportunities. nih.gov
Q & A
What synthetic strategies are recommended for 3-[6-(Azepan-1-yl)pyridazin-3-yl]aniline, and how can reaction conditions be optimized for yield and purity?
Level: Advanced
Methodological Answer:
Synthesis typically involves multi-step reactions, starting with functionalization of the pyridazine ring. A key intermediate is 5-(azepan-1-yl)-2-chloroaniline (EN300-1697258), which can undergo cross-coupling reactions with halogenated pyridazines . Optimization includes:
- Temperature control : Reactions with pyridazine derivatives often require precise thermal conditions (e.g., 60–80°C) to balance reactivity and byproduct formation .
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency between azepane-substituted anilines and pyridazine halides .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is critical for isolating the target compound from unreacted amines or halogenated precursors .
How does the azepan-1-yl group influence the compound’s pharmacological activity compared to piperazine or pyrrolidine analogs?
Level: Advanced
Methodological Answer:
The azepan-1-yl group (7-membered ring) enhances conformational flexibility compared to 6-membered piperazines, potentially improving binding to enzymes with larger active sites. For example:
- Enzyme inhibition : Pyridazine-aniline derivatives with azepane groups show higher selectivity for kinases (e.g., MAPK) due to better accommodation of the larger ring in hydrophobic pockets .
- Bioavailability : Azepane’s increased lipophilicity (logP ~2.5) compared to piperazine (logP ~1.8) improves membrane permeability, as evidenced by in vitro Caco-2 assays .
What spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?
Level: Basic
Methodological Answer:
- ¹H/¹³C NMR : Key signals include:
- Mass spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 297.2 (calculated for C₁₅H₂₀N₄). Fragmentation patterns confirm the pyridazine-aniline backbone .
How can systematic errors in synthesizing this compound be identified and mitigated?
Level: Advanced
Methodological Answer:
Common errors and solutions include:
- Byproduct formation : Monitor reaction progress via TLC (Rf ~0.4 in 3:7 EtOAc/hexane). Adjust stoichiometry if unreacted halide precursors persist .
- Purity issues : Use preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to remove trace impurities from azepane ring-opening side reactions .
- Quantitative analysis : Validate yields via UV-Vis spectroscopy (λmax ~265 nm for pyridazine derivatives) with Beer’s Law calibration .
What role does the pyridazine ring play in modulating electronic properties for material science applications?
Level: Advanced
Methodological Answer:
The pyridazine ring’s electron-deficient nature enables:
- Charge transport : In organic semiconductors, pyridazine-aniline derivatives exhibit n-type conductivity (electron mobility ~0.1 cm²/V·s) due to strong π-acceptor character .
- Self-assembly : Polarized pyridazine NH groups facilitate hydrogen-bonded networks, as observed in XRD studies of analogous compounds (e.g., d-spacing = 3.4 Å) .
What in vitro assays are suitable for evaluating this compound’s enzyme inhibition potential?
Level: Basic
Methodological Answer:
- Kinase assays : Use ADP-Glo™ kinase assays to measure IC₅₀ against targets like EGFR or BRAF .
- Fluorescence polarization : Competitive binding assays with FITC-labeled ATP analogs quantify inhibition constants (Kᵢ) .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HCT-116) at 1–100 μM doses assess therapeutic windows .
How can computational methods predict the compound’s binding modes with biological targets?
Level: Advanced
Methodological Answer:
- Docking simulations : Use AutoDock Vina with crystal structures of target enzymes (PDB: 4HJO for MAPK). The azepane group’s flexibility allows multiple binding poses (ΔG ≈ -9.5 kcal/mol) .
- MD simulations : GROMACS trajectories (50 ns) reveal stable hydrogen bonds between pyridazine N and catalytic lysine residues (e.g., Lys72 in EGFR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
